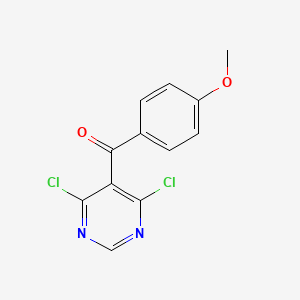

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQGTXCJRSZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718253 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-55-2 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

An In-Depth Technical Guide to the Synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

Executive Summary

This compound is a heterocyclic ketone featuring a core 4,6-dichloropyrimidine scaffold linked to a 4-methoxyphenyl moiety via a carbonyl bridge. This structure is of significant interest to medicinal chemists due to the prevalence of the pyrimidine nucleus in a vast array of bioactive molecules and approved pharmaceuticals. The dichloropyrimidine core, in particular, offers two reactive sites for subsequent nucleophilic aromatic substitution (SNAr), enabling the rapid generation of diverse chemical libraries for drug discovery. This guide provides a detailed examination of the principal synthetic strategies for constructing this target molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices. We will primarily explore a robust pathway centered on the Friedel-Crafts acylation reaction and a viable alternative employing a Grignard reagent-based approach.

Introduction: Strategic Importance and Synthetic Challenges

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design, forming the core of nucleic acids and numerous therapeutic agents.[1] The target molecule, this compound, presents a unique synthetic challenge. Pyrimidine rings are inherently electron-deficient, which deactivates them towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2] Therefore, a direct acylation of 4,6-dichloropyrimidine is not a feasible strategy.

Successful synthesis necessitates a multi-step approach that involves pre-functionalizing the C5 position of the pyrimidine ring to install a suitable carbonyl or carbonyl precursor. This guide will elucidate two such strategic pathways, providing researchers with the technical foundation to not only replicate the synthesis but also to adapt these methodologies for analogous structures.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary disconnection points, leading to distinct synthetic strategies.

-

Strategy A (Friedel-Crafts Acylation): The most intuitive disconnection is at the C-C bond between the pyrimidine ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation, where an activated 4,6-dichloropyrimidine-5-carbonyl derivative acts as the electrophile and anisole (4-methoxybenzene) serves as the nucleophilic aromatic ring.

-

Strategy B (Grignard-based Synthesis): An alternative disconnection is at the bond between the carbonyl carbon and the 4-methoxyphenyl ring. This points towards a nucleophilic addition of a 4-methoxyphenyl organometallic reagent (e.g., a Grignard reagent) to a pyrimidine-based electrophile, such as a nitrile or an aldehyde, followed by appropriate functional group manipulation.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Friedel-Crafts Acylation

This pathway is arguably the most direct and reliable method. It leverages the classic Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings.[3][4] The overall workflow involves preparing the key electrophile, 4,6-dichloropyrimidine-5-carbonyl chloride, and subsequently reacting it with anisole.

Caption: Workflow for the Friedel-Crafts acylation pathway.

Mechanistic Rationale

The cornerstone of this strategy is the generation of a highly electrophilic acylium ion.[5][6] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating its departure and forming the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich anisole ring to form the final product after deprotonation restores aromaticity.

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocols

Part A: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[7][8][9] It employs an electrophilic iminium species, the "Vilsmeier reagent," generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9]

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.

-

Reaction: Slowly warm the reaction mixture to 80°C and maintain for 4-6 hours, monitoring progress by TLC.

-

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium carbonate until pH 7-8.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,6-dichloropyrimidine-5-carbaldehyde.

Part B: Oxidation to 4,6-Dichloropyrimidine-5-carboxylic acid

-

Setup: Dissolve the aldehyde from Part A (1.0 equivalent) in a mixture of acetone and water.

-

Oxidation: Cool the solution to 0°C and add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite. Acidify the clear filtrate to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part C: Synthesis of this compound

-

Acyl Chloride Formation: Suspend the carboxylic acid from Part B (1.0 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents) with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Reagent Removal: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride is typically used directly in the next step.

-

Friedel-Crafts Reaction: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C. Add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

-

Nucleophile Addition: Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.[10][11]

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[11] Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash sequentially with 1M NaOH solution and brine, then dry over anhydrous MgSO₄. After filtration, concentrate the solvent in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product.

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |

| 4,6-Dichloropyrimidine-5-carbaldehyde | C₅H₂Cl₂N₂O | 176.99 | 70-80 | ~10.1 (s, 1H, CHO), ~9.1 (s, 1H, Ar-H) |

| 4,6-Dichloropyrimidine-5-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 | 85-95 | ~9.2 (s, 1H, Ar-H), ~13.5 (br s, 1H, COOH) |

| This compound | C₁₂H₈Cl₂N₂O₂ | 299.12 | 60-75 | ~8.9 (s, 1H, Pyrimidine-H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) |

Alternative Pathway: Grignard Reagent Synthesis

This approach utilizes the nucleophilicity of an organometallic reagent to form the key carbon-carbon bond. It is a valuable alternative, particularly if the Friedel-Crafts acylation proves to be low-yielding or incompatible with other functional groups on a more complex anisole derivative.

Caption: Workflow for the Grignard reagent-based pathway.

Detailed Experimental Protocols

Part A: Preparation of 4-methoxyphenylmagnesium bromide

-

Setup: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents).

-

Initiation: Add a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.

-

Grignard Formation: Once the reaction begins (as evidenced by bubbling or heat generation), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey-brown solution of the Grignard reagent is used directly.

Part B: Grignard Addition to Aldehyde

-

Setup: In a separate flame-dried flask under nitrogen, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (from section 3.2, Part A) (1.0 equivalent) in anhydrous THF and cool to 0°C.

-

Addition: Add the freshly prepared Grignard reagent from Part A dropwise via cannula or dropping funnel, maintaining the temperature at 0°C.[12][13]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude secondary alcohol, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol, by column chromatography.

Part C: Oxidation of the Secondary Alcohol

-

Setup: Dissolve the secondary alcohol from Part B (1.0 equivalent) in anhydrous DCM.

-

Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final ketone product.

Conclusion

The can be reliably achieved through well-established synthetic organic chemistry principles. The Friedel-Crafts acylation pathway represents the more direct and convergent approach, contingent on the successful multi-step preparation of the 4,6-dichloropyrimidine-5-carbonyl chloride intermediate. The Grignard-based synthesis offers a robust alternative that, while involving an additional oxidation step, provides a different strategic avenue for C-C bond formation that may be advantageous in certain contexts. Both routes begin with the critical Vilsmeier-Haack formylation of the 4,6-dichloropyrimidine core, highlighting the importance of this reaction for functionalizing electron-deficient heterocycles. The choice between these pathways will ultimately depend on reagent availability, scalability requirements, and the specific expertise of the research team.

References

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.

-

MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

ResearchGate. (2019). Synthesis of pyrimidine 5‐carbonitrile derivatives. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

ACS Publications. (1970). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

PubMed Central. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

-

YouTube. (2019). Friedel-Crafts acylation. [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

- Google Patents. (2013).

-

Friedel-Crafts acylation of anisole. [Link]

-

ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]

-

ScienceDirect. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Results in Chemistry. [Link]

- Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.

-

Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. [Link]

- Google Patents. (2013). CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.

-

PubMed Central. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

Friedel-Crafts Acylation of Anisole. [Link]

-

ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

ResearchGate. (2012). Friedel-Crafts acylation of anisole. [Link]

-

PubMed Central. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Org. Synth. 1977, 56, 49. [Link]

- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

PubMed Central. (2007). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. youtube.com [youtube.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. youtube.com [youtube.com]

- 12. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, a molecule of significant interest in medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the design of biologically active compounds, largely due to its structural resemblance to the nucleobases of DNA and RNA. This versatile scaffold is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The title compound, this compound, combines this privileged pyrimidine core with a methoxy-substituted phenyl ketone moiety, suggesting its potential as an intermediate for a diverse range of therapeutic agents. The methoxy group, a common substituent in approved drugs, can favorably influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.

Molecular Structure and Properties

This compound is a substituted pyrimidine derivative with the following structural and molecular characteristics:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1245646-55-2 |

| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |

| Molecular Weight | 283.11 g/mol |

| Appearance | To be determined experimentally (likely a solid) |

Note: Experimental physical properties such as melting point, solubility, and detailed spectroscopic data are not yet publicly available and require experimental determination.

Synthesis and Purification

The most logical and established synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.

Rationale for the Synthetic Approach

The Friedel-Crafts acylation is the method of choice due to its efficiency in forming carbon-carbon bonds between aromatic systems and carbonyl groups. The electron-rich nature of anisole (methoxybenzene) makes it an excellent substrate for this reaction, with the methoxy group acting as an ortho-, para-directing activator. The key to this synthesis is the preparation of the reactive electrophile, 4,6-dichloropyrimidine-5-carbonyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of 4,6-Dichloropyrimidine-5-carbonyl chloride

This protocol is based on established methods for the chlorination of pyrimidine carboxylic acids.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend 4,6-dihydroxypyrimidine-5-carboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride can be used in the next step without further purification.

Protocol 3.3.2: Synthesis of this compound

This protocol is a generalized procedure for Friedel-Crafts acylation and should be optimized.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve anisole in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

Acylation: Slowly add a solution of 4,6-dichloropyrimidine-5-carbonyl chloride in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours, or until completion as monitored by TLC.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Analysis and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts. Actual experimental data is required for confirmation.

-

¹H NMR:

-

A singlet for the pyrimidine proton.

-

Two doublets in the aromatic region corresponding to the protons on the 4-methoxyphenyl ring.

-

A singlet for the methoxy group protons.

-

-

¹³C NMR:

-

Signals corresponding to the carbons of the dichloropyrimidine ring.

-

Signals for the carbons of the 4-methoxyphenyl ring.

-

A signal for the methoxy carbon.

-

A signal for the ketone carbonyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1650-1680 |

| C=N (Pyrimidine) | ~1550-1600 |

| C-Cl | ~600-800 |

| C-O (Ether) | ~1250 |

| Aromatic C-H | ~3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the two chlorine atoms on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The reactivity of the two chlorine atoms may differ, allowing for selective substitution under controlled conditions. The compound should be stored in a cool, dry place, away from strong bases and nucleophiles.

Potential Applications in Drug Discovery

The structure of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The dichloropyrimidine core can be functionalized with various amines, alcohols, and thiols to explore structure-activity relationships (SAR) for a variety of biological targets, including but not limited to:

-

Kinase Inhibitors: As previously mentioned, the pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.

-

Other Enzyme Inhibitors: The versatile substitution patterns possible could lead to inhibitors of other enzyme families.

-

Receptor Modulators: The overall shape and electronic properties of derivatives could allow for interaction with various cellular receptors.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of two reactive chlorine atoms on the pyrimidine ring provides a handle for further chemical modifications, enabling the exploration of a wide chemical space for drug discovery programs. Further experimental work is required to fully characterize the physical and spectroscopic properties of this compound, which will be crucial for its effective use in the synthesis of novel therapeutic agents.

References

A comprehensive list of references will be populated as specific experimental data and publications become available.

-

Patent WO2012/128965 A2. (This patent mentions the CAS number 1245646-55-2 and may contain relevant synthetic information).[1]

- General principles of Friedel-Crafts acylation can be found in standard organic chemistry textbooks and review articles.

-

Information on the synthesis of substituted pyrimidines can be found in various medicinal chemistry journals and patents.[2][3][4][5][6]

Sources

- 1. 2-甲基-1-(嘧啶-5-基)-1-(4-(三氟甲氧基)苯基)丙-1- | 2-Methyl-1-(pyrimidin-5-yl)-1-(4-(t | 56425-91-3 - 乐研试剂 [leyan.com]

- 2. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 3. CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents [patents.google.com]

- 4. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This guide outlines the essential experimental protocols for the synthesis, crystallization, and structural determination of the title compound via single-crystal X-ray diffraction. It further delves into the analysis of the determined crystal structure, providing insights into its molecular geometry, intermolecular interactions, and physicochemical properties.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine and its derivatives are fundamental building blocks in numerous biological molecules, including nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[3][4] This prevalence in nature has made the pyrimidine moiety a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including anti-tubercular, anti-HIV, antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. Therefore, the determination of the crystal structure of a pharmacologically active compound provides invaluable information for understanding its mechanism of action, optimizing its properties, and designing more potent and selective analogs.

This compound (Figure 1) is a pyrimidine derivative of significant interest. The presence of the dichloropyrimidine ring offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships.[5] The 4-methoxyphenyl group can also influence the compound's electronic properties and binding interactions. This guide will focus on the elucidation of its solid-state structure, a critical step in its development as a potential therapeutic agent.

Figure 1. Chemical structure of this compound.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While the specific synthesis of the title compound is not extensively detailed in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar compounds. A common approach involves the reaction of a pyrimidine precursor with a suitable benzoyl derivative. For instance, a Friedel-Crafts acylation of 4,6-dichloropyrimidine with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst could yield the desired product.

Alternatively, a Grignard reaction between a 5-lithiated or 5-magnesiated 4,6-dichloropyrimidine and 4-methoxybenzaldehyde, followed by oxidation, could also be a viable route. The synthesis of related pyrimidine derivatives often involves the reaction of a precursor like 4,6-dihydroxypyrimidine with phosphorus oxychloride to introduce the chloro groups.[6][7]

It is crucial to purify the synthesized compound to a high degree (typically >95%) before attempting crystallization, as impurities can significantly hinder crystal growth. [8] Standard purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization Methodologies

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor.[9][10] For organic compounds, solution-based crystallization is the most common method.[11] The goal is to prepare a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.[10]

Key Principles of Crystallization:

-

Solubility: The compound should be sparingly soluble in the chosen solvent at room temperature and more soluble at elevated temperatures.[10]

-

Slow Cooling: Allowing a saturated hot solution to cool slowly is a fundamental technique to promote the growth of large, well-defined crystals.[10][12]

-

Solvent Selection: The choice of solvent is critical and often requires empirical screening of various options.[12] Common solvents for crystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and hexane.[9] Solvent pairs, where the compound is soluble in one and insoluble in the other, can also be effective.[9]

Experimental Protocol: Slow Evaporation

A reliable method for obtaining single crystals is slow evaporation of a solvent from a dilute solution.

Step-by-Step Protocol:

-

Dissolution: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.[8]

-

Filtration: If any solid impurities remain, filter the solution through a small plug of cotton or a syringe filter into a clean vial.

-

Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the remaining solvent.

Visualizing the Crystallization Workflow

Caption: Workflow for obtaining single crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13][14] It is the definitive method for determining the molecular structure of a crystalline solid.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[13][15] This diffraction occurs in specific directions, creating a unique diffraction pattern of spots of varying intensities.[13] The positions and intensities of these diffracted beams are governed by Bragg's Law and are directly related to the arrangement of atoms in the crystal.[16]

Data Collection and Structure Solution

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam.[13][15] A detector records the positions and intensities of the diffracted X-rays.[14] A complete dataset is collected by rotating the crystal through a range of angles.[14]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[16] The "phase problem" is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[14]

Visualizing the X-ray Diffraction Process

Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.

Structural Analysis of this compound

While a specific, publicly available crystal structure for the title compound was not found in the initial search of the Cambridge Structural Database (CSD), we can infer key structural features based on related compounds.[17][18] For example, the crystal structure of 4,6-dichloro-5-methoxypyrimidine reveals a nearly planar pyrimidine ring.[19]

Expected Structural Features:

-

Molecular Geometry: The dichloropyrimidine ring is expected to be largely planar. The dihedral angle between the pyrimidine ring and the 4-methoxyphenyl ring will be a key conformational parameter, influencing the overall shape of the molecule.[20][21][22]

-

Bond Lengths and Angles: The bond lengths and angles within the pyrimidine and phenyl rings are expected to be within the normal ranges for such aromatic systems. The C-Cl, C-N, and C=O bond lengths will provide insight into the electronic distribution within the molecule.

-

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes stabilizing intermolecular interactions. These can include hydrogen bonds (if present), halogen bonds (C-Cl···N or C-Cl···O), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions dictate the crystal packing and influence the material's physical properties.

Table 1: Anticipated Crystallographic Data

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 5 - 20 Å | Unit cell dimensions. |

| α, β, γ (°) | 90° or variable | Angles between the unit cell axes. |

| Z | 2, 4, or 8 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the calculated and observed diffraction data. |

Physicochemical Properties and Their Relationship to Crystal Structure

The arrangement of molecules in the crystal lattice, as determined by X-ray diffraction, has a profound impact on the physicochemical properties of the compound.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects how easily the compound dissolves. Stronger interactions generally lead to lower solubility. Polymorphism, the existence of different crystal forms of the same compound, can significantly alter solubility and dissolution rates.

-

Melting Point: The melting point is a measure of the thermal energy required to overcome the forces holding the molecules together in the crystal lattice. A higher melting point generally indicates stronger intermolecular interactions.

-

Stability: The crystal packing can influence the chemical and physical stability of the compound.

The physicochemical properties of pyrimidine derivatives are influenced by the solvent and the specific structure of the compound, which dictates the types of intermolecular interactions that can occur.[1]

Conclusion and Future Directions

The determination of the crystal structure of this compound is a crucial step in understanding its potential as a therapeutic agent. Single-crystal X-ray diffraction provides an unparalleled level of detail about the molecular conformation and intermolecular interactions. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

-

Computational Modeling: Providing an experimental basis for computational studies, such as molecular docking, to predict how the molecule might interact with its biological target.

-

Polymorph Screening: Identifying and characterizing different crystalline forms to ensure the selection of the most suitable form for pharmaceutical development.

Further research should focus on obtaining high-quality single crystals of the title compound and performing a detailed single-crystal X-ray diffraction analysis. The resulting structural information will be a cornerstone for its continued development in the field of medicinal chemistry.

References

- Crystallization. (n.d.). SOPs.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- How to Crystallize Organic Compounds. (2024, October 10). wikiHow.

- Crystallization. (n.d.). Organic Chemistry at CU Boulder.

- Single crystal X-ray diffraction. (n.d.). Fiveable.

- Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.

- Crystallization of Organic Compounds. (n.d.). Google Books.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.

- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.

- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.

- Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4,6-Dichloro-5-methoxypyrimidine. (n.d.). PMC - NIH.

- Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (n.d.). PMC - PubMed Central.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025, August 10). ResearchGate.

- (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. (n.d.). PMC - NIH.

- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. (n.d.). PMC - NIH.

- Introducing Cambridge Structural Database 6.00. (2025, May 14). CCDC.

- Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine. (n.d.). Google Patents.

- This compound. (2022, August 26). ChemicalBook.

- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2025, August 7). ResearchGate.

- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.

- Preparation method of 5-methoxy-4,6-dichloropyrimidine. (n.d.). Google Patents.

- (4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl) - PubChem. (n.d.). PubChem.

- (PDF) Crystal structure of (1,4-dihydroxynaphthalen-2-yl) (4′-methoxyphenyl) methanone. (2025, August 6). ResearchGate.

- Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. (n.d.). PMC.

- 1-[4-(trifluoromethyl)phenyl]butyl]piperazin-1-yl]-1-piperidyl]methanone. (n.d.). PubChem.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure.

- Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.

- Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.

- (PDF) (4-Methoxyphenyl)diphenylphosphine. (n.d.). ResearchGate.

- (2-amino-4,6-dichloropyrimidin-5-yl)methanol (C5H5Cl2N3O). (n.d.). PubChemLite.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. content.e-bookshelf.de [content.e-bookshelf.de]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. fiveable.me [fiveable.me]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unraveling the Molecular Intrigue: A Technical Guide to the Putative Mechanism of Action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. While direct experimental data for this specific molecule is not yet publicly available, its structural features—a dichloropyrimidine core coupled with a methoxyphenyl moiety—strongly suggest its potential as a kinase inhibitor. Drawing upon the extensive literature on pyrimidine-based therapeutics, this document proposes a scientifically grounded hypothesis centering on the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress. We present a comprehensive research framework, complete with detailed experimental protocols and data interpretation strategies, to rigorously test this hypothesis and elucidate the compound's therapeutic potential.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its inherent ability to engage in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases has led to the development of a multitude of targeted inhibitors for oncology and inflammatory diseases.[4][5][6] The subject of this guide, this compound, possesses the archetypal features of a pyrimidine-based kinase inhibitor. The dichlorinated pyrimidine ring offers reactive sites for potential covalent interactions or can be crucial for directing non-covalent binding, while the methoxyphenyl group can provide additional hydrophobic and hydrogen bonding interactions to enhance binding affinity and selectivity.

Given the structural similarities to known p38 MAPK inhibitors, we hypothesize that this compound exerts its biological effects through the targeted inhibition of this key signaling node. The p38 MAPK pathway is a well-validated target in a range of pathologies, including chronic inflammatory diseases and certain cancers.[7][8][9]

Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Cascade

We postulate that this compound functions as an ATP-competitive inhibitor of p38α MAPK. The proposed mechanism involves the compound binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). This blockade would subsequently lead to the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and other cellular processes driven by p38 MAPK signaling.

Figure 1: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

Target Engagement and In Vitro Kinase Inhibition

The initial step is to confirm direct binding to the proposed target and quantify the inhibitory activity.

3.1.1. Differential Scanning Fluorimetry (DSF) for Target Binding

-

Objective: To qualitatively assess the binding of the compound to p38α MAPK.

-

Protocol:

-

Recombinantly express and purify human p38α MAPK.

-

Prepare a reaction mixture containing purified p38α MAPK (2 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

Add this compound across a concentration gradient (e.g., 0.1 µM to 100 µM). Include a known p38 inhibitor as a positive control and DMSO as a vehicle control.

-

Subject the samples to a thermal ramp in a real-time PCR instrument, monitoring fluorescence.

-

Analyze the melting curves. A shift in the melting temperature (Tm) upon compound addition indicates direct binding.

-

3.1.2. In Vitro Kinase Assay

-

Objective: To quantify the inhibitory potency (IC50) of the compound against p38α MAPK.

-

Protocol:

-

Utilize a commercially available p38α kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare reactions containing recombinant p38α, a suitable substrate (e.g., ATF2), and ATP.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction and incubate at 30°C for 1 hour.

-

Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

| Parameter | Expected Outcome for an Active Compound |

| DSF (ΔTm) | > 2°C shift |

| In Vitro Kinase Assay (IC50) | < 1 µM |

Cellular Assays: Probing the Downstream Effects

Moving into a cellular context is crucial to validate the in vitro findings.

3.2.1. Western Blot Analysis of Phosphorylated Substrates

-

Objective: To determine if the compound inhibits the phosphorylation of p38 MAPK downstream targets in a cellular environment.

-

Protocol:

-

Culture a relevant cell line (e.g., human monocytic THP-1 cells).

-

Pre-treat cells with varying concentrations of the compound for 1 hour.

-

Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide - LPS) for 30 minutes.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-MK2 and total MK2, as well as phospho-p38 and total p38 (as a control for off-target effects on upstream kinases).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)

-

Objective: To measure the compound's effect on the production of key pro-inflammatory cytokines regulated by the p38 MAPK pathway.

-

Protocol:

-

Seed THP-1 cells in a 96-well plate.

-

Pre-treat with the compound for 1 hour.

-

Stimulate with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Figure 2: A tiered experimental workflow for mechanism of action validation.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The collective data from these experiments will provide a robust assessment of the proposed mechanism. A potent IC50 value in the low micromolar or nanomolar range, coupled with a dose-dependent decrease in phospho-MK2 levels and a significant reduction in TNF-α and IL-6 production, would strongly support the hypothesis that this compound is a p38 MAPK inhibitor.

Further studies could explore the structure-activity relationship by synthesizing and testing analogs of the parent compound. Modifications to the methoxy group on the phenyl ring or substitution of the chlorine atoms on the pyrimidine ring could provide valuable insights into the key structural determinants for potency and selectivity.[1][10]

Conclusion and Future Directions

This guide presents a plausible and testable hypothesis for the mechanism of action of this compound as a p38 MAPK inhibitor. The proposed experimental framework provides a clear path for researchers to validate this hypothesis and to further characterize the compound's pharmacological profile. Should this hypothesis be confirmed, this molecule could represent a promising lead for the development of novel therapeutics for a range of inflammatory and proliferative disorders. Subsequent research should focus on kinase selectivity profiling, pharmacokinetic studies, and evaluation in relevant animal models of disease.

References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

A potent MAPK13-14 inhibitor prevents airway inflammation and mucus production. National Institutes of Health. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

-

A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. National Institutes of Health. [Link]

-

Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]

-

Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). PubMed. [Link]

-

A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. [Link]

-

Cardamonin as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells. PubMed. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

-

Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[11]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. PubMed. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. [Link]

-

Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators. PubMed. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. National Institutes of Health. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

- 7. A potent MAPK13-14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardamonin as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: A Technical Guide to Investigating its Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence is largely due to its ability to mimic the purine bases of ATP, making it an ideal framework for competitive kinase inhibitors.[1] This guide focuses on (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , a compound of significant interest due to its structural features—a dichloropyrimidine core linked to a methoxyphenyl group via a carbonyl bridge. While direct biological data for this specific molecule is not yet prevalent in public literature, its architecture strongly suggests a potential for potent biological activity, most notably as an anticancer agent through kinase inhibition. This document provides a comprehensive framework for the systematic evaluation of this compound, grounded in the established pharmacology of its structural analogs. We will delve into the hypothesized mechanisms of action, present detailed protocols for in vitro evaluation, and outline the subsequent steps for mechanistic elucidation.

Introduction: The Rationale for Investigation

The chemical architecture of this compound presents several key features that warrant a thorough investigation into its biological activity:

-

The Dichloropyrimidine Core: The 2,4-dichloropyrimidine motif is a versatile precursor in the synthesis of kinase inhibitors. The two chlorine atoms offer differential reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity and fine-tune biological activity.[1] The 4-chloro position is typically more reactive, providing a strategic handle for introducing moieties that can interact with the hinge region of a kinase's ATP-binding pocket.[2] Furthermore, dichloropyrimidines themselves have been identified as covalent inhibitors, reacting with cysteine residues in the kinase active site.[3]

-

The 5-Benzoyl Substituent: The placement of a (4-methoxyphenyl)methanone (benzoyl) group at the C5 position is significant. This bulky group can occupy the solvent-exposed region of the ATP-binding site, influencing selectivity and potency. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that modifications at this position are critical for optimizing kinase inhibition.[2][4]

-

Structural Analogy to Known Kinase Inhibitors: Numerous pyrimidine derivatives bearing aryl or amino substitutions have demonstrated potent inhibition of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[5][6] The subject molecule fits this structural paradigm, making it a prime candidate for investigation as a novel kinase inhibitor.

Based on this structural analysis, we hypothesize that this compound will exhibit significant cytotoxic activity against cancer cell lines , likely mediated by the inhibition of one or more protein kinases critical to cell proliferation and survival signaling pathways.

Phase 1: Assessment of In Vitro Cytotoxicity

The initial and most fundamental step in evaluating a novel compound is to determine its effect on cell viability. This provides a quantitative measure of its potency and a basis for selecting cell lines for further mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[7][8]

Recommended Cell Lines

Based on the activities of analogous pyrimidine derivatives, a panel of human cancer cell lines should be selected to screen for broad-spectrum or selective cytotoxicity.[9][10] A suggested initial panel includes:

| Cell Line | Cancer Type | Rationale |

| A549 | Non-Small Cell Lung Cancer | High prevalence of EGFR mutations; a common target for pyrimidine inhibitors.[6][7] |

| MCF-7 | Breast Cancer (Estrogen Receptor+) | Frequently used benchmark for cytotoxicity studies.[7][9] |

| PC-3 | Prostate Cancer | Represents a common and often chemoresistant cancer type.[7] |

| HCT-116 | Colorectal Carcinoma | A well-characterized line for studying cell cycle and apoptosis.[7] |

| NHDF | Normal Human Dermal Fibroblasts | To assess selectivity and potential toxicity to non-cancerous cells.[9] |

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell viability.[8][11]

Materials:

-

Selected cancer cell lines and normal fibroblasts

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO to create a 10 mM stock)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of the stock compound in serum-free medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with DMSO at the same concentration as the highest compound dose and "medium only" blank wells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "medium only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]

-

Visualization of the Cytotoxicity Workflow

Phase 2: Elucidation of Kinase Inhibitory Activity

Should the compound demonstrate potent cytotoxicity (e.g., low micromolar or nanomolar IC50 values), the next logical step is to investigate the primary hypothesis: kinase inhibition.

Target Selection and Rationale

The structural similarity to known inhibitors suggests several kinase families as primary targets. A tiered screening approach is recommended:

-

Broad Kinase Panel: Initially, screen the compound against a large, commercially available kinase panel (e.g., >100 kinases) at a single high concentration (e.g., 10 µM) to identify potential hits.

-

Focused Screening: Based on the initial screen, perform dose-response assays on the most promising kinase targets to determine their respective IC50 values. Based on literature for pyrimidine derivatives, kinases like EGFR, CDK2, and Aurora A would be high-priority candidates.[6][12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a representative example.[14]

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Specific kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

-

Add 2 µL of the kinase solution (containing kinase and substrate in assay buffer).

-

Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ATP Depletion and ADP Conversion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to kinase activity.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

-

Phase 3: Mechanistic Validation in a Cellular Context

Confirming that the compound inhibits the target kinase within a cellular environment is a critical validation step. Western blotting is the gold-standard technique for this purpose, allowing for the visualization of changes in the phosphorylation status of downstream substrate proteins.[15][16]

Hypothetical Signaling Pathway: EGFR

Assuming the compound inhibits EGFR, we would expect to see a reduction in the phosphorylation of downstream effectors in the MAPK/ERK pathway upon treatment.

Visualization of the Targeted Signaling Pathway

Experimental Protocol: Western Blotting

This protocol will assess the phosphorylation status of ERK (a key downstream effector of EGFR) in A549 cells.

Materials:

-

A549 cells

-

Test compound and EGF (Epidermal Growth Factor)

-

1X SDS Sample Buffer and other electrophoresis reagents

-

Nitrocellulose membranes

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Plate A549 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-18 hours.

-

Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of the lysates.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins from the gel to a nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe with anti-total-ERK and then anti-GAPDH to ensure equal protein loading and to normalize the p-ERK signal.

-

Expected Outcome: A dose-dependent decrease in the p-ERK signal relative to the total-ERK signal in compound-treated cells would confirm intracellular target engagement and inhibition of the EGFR pathway.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven approach to characterizing the biological activity of this compound. By systematically progressing from broad cytotoxicity screening to specific kinase inhibition assays and finally to cellular mechanism-of-action studies, researchers can efficiently and robustly evaluate the therapeutic potential of this promising compound. Positive results from these in vitro studies would provide a strong rationale for advancing the molecule into more complex investigations, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, in vivo efficacy studies in preclinical cancer models.

References

- Chu, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

- Gwarda, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

- Papanastasiou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.

- Journal for Research in Applied Sciences and Biotechnology. (2023).

- Klutchko, S. R., et al. (1998). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

- Liu, Y., et al. (2020). Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. Bulletin of the Korean Chemical Society.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Martens, S. lab. (2023). In vitro kinase assay.

- Brouard, I., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

-

Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.

-

ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]

- Sigel, E. A., & Wuest, W. M. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.

- Barakat, A., et al. (2018).

- Barker, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

- El-Naggar, M., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.

- Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences.

- Kelly, B. D., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules.

- Wang, M., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.

- Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules.

- Temirak, A., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]